molecular formula C8H13NO3S B2375480 8-Thia-2-azaspiro[4.5]decan-3-one 8,8-dioxide CAS No. 1477740-44-5

8-Thia-2-azaspiro[4.5]decan-3-one 8,8-dioxide

Cat. No.: B2375480
CAS No.: 1477740-44-5
M. Wt: 203.26
InChI Key: WXRCDHNXDAYFRK-UHFFFAOYSA-N
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Description

8-Thia-2-azaspiro[4.5]decan-3-one 8,8-dioxide is a spirocyclic derivative of thiaazabicyclo. It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1,3-dithiolane with 1,3-diaminopropane followed by oxidation with hydrogen peroxide. A series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one was synthesized and their activity as new anti-ulcer agents was investigated in vivo .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C8H13NO3S/c10-7-5-8(6-9-7)1-3-13(11,12)4-2-8/h1-6H2, (H,9,10) . The compound contains a total of 25 bonds, including 12 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 sulfide .


Chemical Reactions Analysis

The chemical shift values and the coupling constant values in their obtained NMR spectral data have revealed the β-glycosidic linkage nature at the sulfur atom in the form of 1,3,4-thiadiazole thioglycosides .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 203.26 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources retrieved.

Scientific Research Applications

Pharmacokinetics and Tolerance in Healthy Volunteers

The pharmacokinetics and tolerance of new fluoroquinolones, including compounds structurally related to 8-Thia-2-azaspiro[4.5]decan-3-one 8,8-dioxide, have been studied in healthy volunteers. These studies focus on absorption rates, serum protein binding, tissue penetration, and the effects of food intake on absorption, providing foundational data for further drug development and therapeutic use (Nakashima et al., 1995).

Sleep and Psychopharmacology

Research has investigated the effects of related compounds on sleep patterns in humans, shedding light on potential applications or side effects of drugs similar to this compound in the field of psychopharmacology (Nicholson & Stone, 2004).

Bioactive Compounds and Hypercholesterolemia

Studies have explored the formation of bioactive compounds, like 8-Epi-prostaglandin F2α, which are related to lipid peroxidation and oxidative stress, and their association with conditions such as hypercholesterolemia. Such research provides insights into the potential biological effects and therapeutic targets of similar compounds (Davı̀ et al., 1997).

Biomonitoring and Occupational Safety

Research on biomonitoring, especially in the context of occupational safety, has involved analyzing the metabolic byproducts of fungicides and other chemicals. Studies on compounds like Captan provide a framework for understanding the metabolism, biomarkers, and potential health impacts of related chemical compounds (Krieger & Thongsinthusak, 1993).

DNA Methylation and Treatment of Diseases

Research has also delved into the use of related compounds in the treatment of diseases through mechanisms such as DNA methylation inhibition. Studies on drugs like Decitabine provide valuable insights into the potential therapeutic applications of related compounds in treating diseases like myelodysplastic syndromes and acute myelogenous leukemia (Samlowski et al., 2005).

Properties

IUPAC Name

8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3S/c10-7-5-8(6-9-7)1-3-13(11,12)4-2-8/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRCDHNXDAYFRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC12CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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